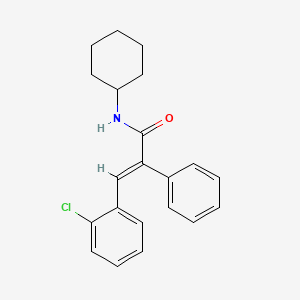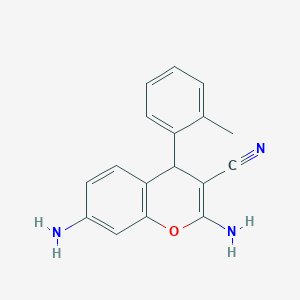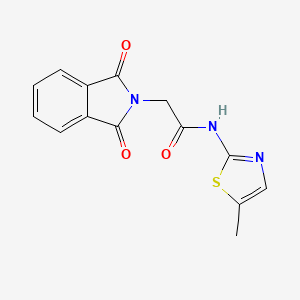![molecular formula C13H14ClN3O2 B5055269 N-[(2-chloro-3-pyridinyl)methyl]-N,3,5-trimethyl-4-isoxazolecarboxamide](/img/structure/B5055269.png)
N-[(2-chloro-3-pyridinyl)methyl]-N,3,5-trimethyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-chloro-3-pyridinyl)methyl]-N,3,5-trimethyl-4-isoxazolecarboxamide, also known as CL-316243, is a synthetic compound that belongs to the class of beta-3 adrenergic receptor agonists. It is a potent and selective agonist of the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue and plays a crucial role in regulating energy expenditure and thermogenesis. CL-316243 has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and metabolic disorders.
Mécanisme D'action
N-[(2-chloro-3-pyridinyl)methyl]-N,3,5-trimethyl-4-isoxazolecarboxamide exerts its effects by binding to and activating the beta-3 adrenergic receptor, which is predominantly expressed in adipose tissue. Activation of the beta-3 adrenergic receptor stimulates the production of cyclic adenosine monophosphate (cAMP) and activates protein kinase A (PKA), leading to increased lipolysis and energy expenditure. This compound also promotes the browning of WAT, which involves the conversion of white fat cells into brown-like adipocytes that are more metabolically active and burn more calories.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including increased energy expenditure, enhanced thermogenesis, and improved glucose metabolism. It also promotes the browning of WAT and activates BAT, leading to increased fat burning and weight loss. This compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes, suggesting its potential as a therapeutic agent for diabetes and metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2-chloro-3-pyridinyl)methyl]-N,3,5-trimethyl-4-isoxazolecarboxamide has several advantages for lab experiments, including its potency and selectivity for the beta-3 adrenergic receptor, which allows for specific targeting of adipose tissue. It is also well-tolerated and has a low toxicity profile, making it suitable for in vivo studies. However, this compound has some limitations, including its short half-life and rapid metabolism, which may require frequent dosing and limit its effectiveness in long-term studies.
Orientations Futures
There are several future directions for the study of N-[(2-chloro-3-pyridinyl)methyl]-N,3,5-trimethyl-4-isoxazolecarboxamide and its potential therapeutic applications. One area of research is the development of more potent and selective beta-3 adrenergic receptor agonists that can effectively target adipose tissue and promote weight loss. Another area of research is the investigation of the molecular mechanisms underlying the activation of BAT and browning of WAT by this compound, which could lead to the development of novel therapies for obesity and metabolic disorders. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Méthodes De Synthèse
N-[(2-chloro-3-pyridinyl)methyl]-N,3,5-trimethyl-4-isoxazolecarboxamide can be synthesized through a multi-step process, starting from 2-chloro-3-pyridinecarboxaldehyde and 3,5-dimethylisoxazole. The intermediate product is then treated with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
N-[(2-chloro-3-pyridinyl)methyl]-N,3,5-trimethyl-4-isoxazolecarboxamide has been widely used in scientific research to study the role of beta-3 adrenergic receptors in energy metabolism and thermogenesis. It has been shown to increase energy expenditure and promote fat loss in animal models, indicating its potential as a therapeutic agent for obesity and metabolic disorders. This compound has also been used to investigate the mechanisms underlying the regulation of brown adipose tissue (BAT) activation and browning of white adipose tissue (WAT).
Propriétés
IUPAC Name |
N-[(2-chloropyridin-3-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-8-11(9(2)19-16-8)13(18)17(3)7-10-5-4-6-15-12(10)14/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAMXUAERNJDIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N(C)CC2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline](/img/structure/B5055191.png)
![2-[(4-chlorobenzyl)thio]-N-{2-[(2-furylmethyl)thio]ethyl}acetamide](/img/structure/B5055195.png)
![2-{4-chloro-3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5055207.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]-5-chlorobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5055208.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide](/img/structure/B5055235.png)
![1-[2-(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B5055245.png)
![5-[5-chloro-2-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5055250.png)
![1-adamantyl[(3,5-dichlorobenzoyl)amino]acetic acid](/img/structure/B5055257.png)
![N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5055265.png)
![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5055268.png)
![1-[(4-fluorophenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5055282.png)

